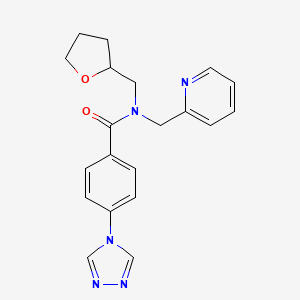
5-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one
Overview
Description
5-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one, commonly known as AMT, is a chemical compound that has been widely studied for its potential applications in scientific research. AMT is a triazole derivative that has been found to possess a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. In
Scientific Research Applications
AMT has been studied extensively for its potential applications in scientific research. One of the most promising areas of research involves the use of AMT as a potential therapeutic agent for a range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. AMT has also been studied for its potential use as a tool in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters in the brain.
Mechanism of Action
The exact mechanism of action of AMT is not fully understood, but it is thought to involve the modulation of certain neurotransmitters in the brain, including serotonin and dopamine. AMT has also been found to have an affinity for certain receptors in the brain, including the 5-HT2A receptor.
Biochemical and Physiological Effects
AMT has been found to possess a range of interesting biochemical and physiological effects. For example, it has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate the immune system. AMT has also been found to have neuroprotective effects, and has been shown to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using AMT in lab experiments is its wide range of potential applications. It has been found to have a range of interesting biochemical and physiological effects, making it a promising candidate for further investigation. However, one of the main limitations of using AMT in lab experiments is its relatively low yield, which can make it difficult to obtain large quantities for use in experiments.
Future Directions
There are many potential future directions for research involving AMT. One promising area of research involves the use of AMT as a potential therapeutic agent for a range of conditions, including cancer, neurodegenerative diseases, and infectious diseases. Another area of research involves the use of AMT as a tool in neuroscience research, as it has been found to modulate the activity of certain neurotransmitters in the brain. Finally, further investigation into the mechanism of action of AMT could help to shed light on its potential applications in scientific research.
properties
IUPAC Name |
3-(aminomethyl)-4-(4-methoxy-2-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c1-7-5-8(17-2)3-4-9(7)15-10(6-12)13-14-11(15)16/h3-5H,6,12H2,1-2H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOUPQBKPCFEBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)N2C(=NNC2=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-ethylpiperazine oxalate](/img/structure/B3968900.png)

![1-benzyl-4-[1-(3-fluorobenzoyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968924.png)
![5-[1-(2,4-dichlorophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3968935.png)
![[4-(5-chloro-2-methylphenyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-1-yl]methylene diacetate](/img/structure/B3968940.png)
![N,N'-[1,2-cyclohexanediylbis(iminosulfonyl-4,1-phenylene)]diacetamide](/img/structure/B3968943.png)
![2-[4-(1-bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol ethanedioate (salt)](/img/structure/B3968949.png)

![ethyl 4-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B3968959.png)



![N-(3-{[2-(2,4-dimethylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B3969004.png)